molecular formula C18H14N2O3 B12055495 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide

3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide

Cat. No.: B12055495
M. Wt: 306.3 g/mol
InChI Key: XTQAGBABCDSRSN-ODLFYWEKSA-N
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Description

3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide is a Schiff base derived from the condensation of 3-hydroxy-2-naphthoic hydrazide with 2-hydroxybenzaldehyde. Its structure features a naphthyl backbone, a hydrazide linker, and a 2-hydroxyphenyl substituent in an E-configuration around the C=N bond (Figure 1). The compound exhibits keto-enol tautomerism due to the presence of hydroxyl and hydrazide groups, enabling diverse coordination modes with transition metals . It has been synthesized via refluxing in ethanol under nitrogen, yielding crystalline products stabilized by intramolecular hydrogen bonds and π-π stacking interactions . Applications include ion-selective sensors, metal complexation, and biological activity studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11-

InChI Key

XTQAGBABCDSRSN-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O

Origin of Product

United States

Preparation Methods

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

SolventReaction Time (h)Yield (%)Purity (HPLC)
Methanol4.58298.5
Ethanol5.07897.8
THF8.06595.2

Methanol is preferred due to its polarity, which facilitates Schiff base formation.

Acid Catalysts

Protic acids enhance reaction rates by protonating the carbonyl oxygen of the hydrazide:

CatalystReaction Time (h)Yield (%)
Acetic acid4.582
HCl (0.1 M)3.585
None12.040

While HCl accelerates the reaction, acetic acid is preferred to avoid side reactions.

Structural Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

  • 3250–3300 (O–H stretch, phenolic and hydrazide)

  • 1664 (C=O, hydrazide carbonyl)

  • 1625 (C=N, azomethine)

  • 1589 (aromatic C=C).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.70 (s, 1H, phenolic O–H)

  • δ 9.07 (s, 1H, HC=N)

  • δ 8.20–7.20 (m, 10H, naphthyl and phenyl protons).

Elemental Analysis :

  • Calculated for C₁₈H₁₄N₂O₃: C 70.58%, H 4.61%, N 9.15%.

  • Found: C 70.52%, H 4.59%, N 9.12%.

X-ray Crystallography

Single-crystal X-ray diffraction (CCDC 766911) confirms the E-configuration of the azomethine bond and intramolecular hydrogen bonding between the phenolic O–H and hydrazide N–H groups. Key bond lengths include:

  • C7–N1: 1.278 Å

  • N1–N2: 1.367 Å

  • O1–H1···N2: 1.85 Å (hydrogen bond).

Alternative Synthetic Routes

Thermal Gradient Method

A modified approach for high-purity crystals involves a thermal gradient setup:

  • Dissolve reactants in methanol in a branched tube.

  • Heat one arm at 65°C while keeping the other at 25°C.

  • Crystals form in the cooler arm after 7 days.
    Advantage : Yields X-ray-quality crystals (80% yield).

Solid-State Mechanochemical Synthesis

Grinding equimolar reactants with a mortar and pestle for 30 minutes, followed by ethanol washing, achieves 68% yield. This solvent-free method is eco-friendly but less efficient.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism:

  • Protonation of the hydrazide’s carbonyl oxygen by acetic acid.

  • Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon.

  • Elimination of water to form the C=N bond.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxidative byproducts from hydrazide decomposition.

  • Solution : Use inert atmospheres (N₂/Ar) and fresh reactants.

Low Solubility

  • Issue : Limited solubility of 3-hydroxy-2-naphthoic acid hydrazide in non-polar solvents.

  • Solution : Pre-dissolve hydrazide in warm methanol before adding aldehyde.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace batch reflux with continuous flow reactors.

  • Optimize stoichiometry to 1:1.05 (hydrazide:aldehyde) to compensate for aldehyde volatility.

  • Use centrifugal filtration for faster isolation.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The hydrazone acts as a polydentate ligand, forming stable complexes with Cu(II):

Reaction with CuCl2⋅_2 \cdot2⋅2H2_22O:

H2L+CuCl2[Cu(HL’)(Cl)]CH3OH\text{H}_2\text{L} + \text{CuCl}_2 \rightarrow [\text{Cu(HL'})(\text{Cl})] \cdot \text{CH}_3\text{OH}

  • Coordination geometry : Distorted square-planar, confirmed by X-ray crystallography .

  • Key interactions :

    D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H···A (°)
    N2–H2···O1M0.881.852.732(5)176
    O1M–H1M···Cl10.842.803.481(3)140

This complex self-assembles into a 1D polymeric network via hydrogen bonding .

Heterogeneous Catalyst Preparation

The Cu(II) complex is immobilized on silica gel (SG-APTS) through amidification:
Cu complex+SiO2NH2SiO2NH-CO-Cu complex\text{Cu complex} + \text{SiO}_2-\text{NH}_2 \rightarrow \text{SiO}_2-\text{NH-CO-Cu complex}

  • Characterization :

    • FT-IR: Loss of -NH2_2 peaks (3272 cm1^{-1}) confirms covalent attachment .

    • SEM/EDS: Uniform distribution of Cu and Cl on silica surface .

Optimization Data:

Catalyst (mg)Temp (°C)Time (h)Yield (%)Regioselectivity (%)
10254.094100
10702.759282
  • Substrate Scope :

    • Aromatic epoxides (e.g., styrene oxide): Attack at more substituted C (94% yield).

    • Aliphatic epoxides (e.g., cyclohexene oxide): Attack at less substituted C (89% yield) .

Representative Derivatives:

Substituent (R)Yield (%)
Ethylamino85
p-Bromophenylamino78
m-Trifluoromethylphenyl82

Characterization includes 1H^1H NMR and elemental analysis .

Inhibitory Activity

Analogous hydrazide-hydrazones exhibit laccase inhibition (IC50_{50} = 2.1–8.7 μM), suggesting potential bioactivity for this compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic hydrazide and salicylaldehyde. The reaction is carried out in an alcohol medium, often under reflux conditions, to facilitate the formation of the Schiff base. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). These metal complexes have been characterized for their structural and electronic properties. For instance, studies indicate that metal complexes derived from this Schiff base exhibit distinct geometrical configurations (octahedral or tetrahedral) depending on the metal ion involved .

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound. The ability to scavenge free radicals has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that suggest its utility in preventing oxidative stress-related diseases .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) reported .
Study BCoordination ComplexesSynthesized several metal complexes with enhanced stability and unique electronic properties compared to the free ligand .
Study CAntioxidant PropertiesExhibited significant radical scavenging activity with IC50 values comparable to standard antioxidants like Vitamin C .

Mechanism of Action

The mechanism of action of Ytterbium(III) Ionophore II involves the selective binding of the ionophore to ytterbium ions. This binding occurs through the formation of coordination bonds between the ionophore’s functional groups and the ytterbium ion. The resulting complex is stable and can be used in ion-selective electrodes to detect and quantify ytterbium ions in various samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural variations among analogs arise from substituents on the benzylidene moiety. These differences influence crystallinity, tautomerism, and intermolecular interactions:

Compound Name Substituent Crystal System Space Group Hydrogen Bonding/π Interactions Refinement Parameters (R1/wR2) Reference
3-Hydroxy-N'-[methyl(2-pyridyl)methylene]-2-naphthohydrazide Methyl-pyridyl Monoclinic C2/c O–H···N, π-π stacking (naphthyl-pyridyl) 0.0780 / 0.1465
3-Hydroxy-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-naphthohydrazide 3,5-Dibromo-2-hydroxybenzylidene Triclinic P-1 O–H···O, Br···π interactions 0.0490 / 0.1012
3-Hydroxy-N′-(4-nitrobenzylidene)-2-naphthohydrazide 4-Nitrobenzylidene Not reported N–H···O, intramolecular H-bonding
Target compound 2-Hydroxybenzylidene O–H···N, π-π stacking (naphthyl-phenyl)
  • Methyl-pyridyl analog: The pyridyl nitrogen participates in hydrogen bonding, enhancing lattice stability. The monoclinic system accommodates bulky substituents .
  • Dibromo-hydroxy analog : Bromine atoms introduce halogen bonding, reducing symmetry (triclinic) and improving refinement accuracy .
  • 4-Nitro derivative: The electron-withdrawing nitro group increases acidity, favoring enol tautomerism and enhancing sensor selectivity for cyanide ions .
2.2.1. Sensor Performance

Substituents dictate ion selectivity and detection limits in membrane sensors:

Compound Name Target Ion Linear Range (M) Detection Limit (M) Selectivity Over Competing Ions Reference
Target compound (2-hydroxybenzylidene) Yb³⁺ 1.0×10⁻⁶–1.0×10⁻² 5.3×10⁻⁷ High selectivity for Yb³⁺ vs. La³⁺, Ce³⁺
6-Methyl-4-{[1-(1H-pyrrol-2-yl)methylidene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Yb³⁺ 1.0×10⁻⁵–1.0×10⁻² 7.0×10⁻⁶ Moderate selectivity
Cefixime-based sensor Yb³⁺ 1.0×10⁻⁵–1.0×10⁻¹ 6.3×10⁻⁶ Interference from Fe³⁺

The target compound’s 2-hydroxyphenyl group enhances Yb³⁺ selectivity via chelation with the phenolic –OH and hydrazide carbonyl, outperforming pyrrole- or cefixime-based analogs .

Tautomerism and Solvent Effects

The 2-hydroxyphenyl substituent in the target compound stabilizes the keto tautomer in solid state, whereas nitro or methoxy groups (e.g., 4-nitrobenzylidene derivative) favor enolic forms in polar solvents . Dynamic NMR studies on quinazolinone analogs reveal tautomerization energy barriers (ΔG* ≈ 60–80 kJ/mol), influenced by substituent electronegativity .

Biological Activity

3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide is an organic compound with significant biological activities attributed to its unique hydrazone structure. This compound, synthesized through the condensation of 3-hydroxy-2-naphthohydrazide and 2-hydroxybenzaldehyde, displays a range of potential applications in medicinal chemistry, including antioxidant, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C₁₈H₁₄N₂O₃
  • Molecular Weight : 306.32 g/mol
  • Structure : The compound features a naphthalene ring system linked to a hydrazone group, which is critical for its biological activity.

1. Antioxidant Activity

The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. This property is vital for reducing oxidative stress in biological systems.

Tested Systems IC50 Values (µM) Reference
DPPH Assay25
ABTS Assay30

2. Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

The minimum inhibitory concentrations (MIC) for these pathogens are outlined below:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

3. Enzyme Inhibition

Research has documented the compound's potential to inhibit laccase enzymes, which play a crucial role in various biochemical processes, including lignin degradation and phenolic compound oxidation.

  • Laccase Inhibition Activity : The compound demonstrated an IC50 value of 40 µM against laccase, indicating substantial inhibitory potential.

Case Studies

Several studies have explored the biological activities of this compound:

  • A study published in Bioorganic & Medicinal Chemistry highlighted its potential as an antioxidant and antimicrobial agent, suggesting applications in pharmaceutical formulations aimed at treating infections and oxidative stress-related diseases.
  • Another research article investigated its enzyme inhibition properties, showing promising results for its use in biocatalysis and environmental applications where laccase activity needs to be controlled .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via condensation between 3-hydroxy-2-naphthohydrazide and 2-hydroxybenzaldehyde derivatives under mild acidic or basic conditions. Key steps include:

  • Solvent Selection: Methanol or ethanol is preferred due to their polarity, which facilitates Schiff base formation .
  • Reaction Time/Temperature: Stirring at room temperature for 6–8 hours yields a precipitate with ~80% efficiency. Elevated temperatures (40–50°C) reduce reaction time but may increase byproduct formation .
  • Purification: Recrystallization from methanol or ethanol improves purity.

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Crystal System: Orthorhombic (space group Pna2₁) with unit cell parameters a = 19.82 Å, b = 6.25 Å, c = 33.95 Å .
  • Intramolecular H-Bonding: The hydroxyl group at position 3 forms a hydrogen bond with the hydrazide N–H (O–H···N distance: 2.62 Å), stabilizing the E-isomer .
  • Torsional Angles: The dihedral angle between the naphthyl and phenyl rings is 12.5°, indicating near-planarity .

Q. What physicochemical properties influence its solubility and reactivity?

Methodological Answer:

  • Hydrogen Bonding: Two H-bond donors (hydroxyl and hydrazide N–H) and three acceptors (carbonyl O, phenolic O, imine N) enable polar interactions, favoring solubility in DMSO or methanol .
  • Topological Polar Surface Area (TPSA): 57.5 Ų predicts moderate membrane permeability, relevant for biological assays .
  • Tautomerism: Four tautomeric forms exist due to keto-enol equilibria, verified via NMR and IR spectroscopy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict its electronic properties and ligand-metal binding affinity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

  • Charge Distribution: Identify electron-rich sites (e.g., phenolic O, imine N) for metal coordination .
  • Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps (~3.2 eV) to predict redox behavior .
  • Metal Binding Studies: Simulate complexes with transition metals (e.g., Fe²⁺, Ni²⁺) to assess stability constants .

Q. What experimental strategies resolve contradictions in its thermal stability data?

Methodological Answer: Discrepancies in thermogravimetric (TGA) data may arise from polymorphic variations or hydration. Mitigation steps:

  • Controlled Crystallization: Use slow evaporation to isolate a single polymorph .
  • Dynamic DSC: Measure melting points under inert gas (N₂) to avoid oxidative decomposition .
  • Synchrotron XRD: Resolve crystal defects influencing thermal behavior .

Q. How does this compound behave as a ligand in coordination chemistry?

Methodological Answer: Its bidentate (O, N) or tridentate (O, N, O) binding modes enable diverse metal complexes:

  • Fe(II) Complexes: Exhibit paramagnetism (µeff = 4.9 BM) and catalytic activity in oxidation reactions .
  • Ni(II) Complexes: Square-planar geometry with λmax ~450 nm (d-d transitions) .

Q. What factorial design approaches optimize its synthesis for scale-up?

Methodological Answer: A 2³ factorial design evaluates three factors:

  • Factors: Solvent polarity, temperature, catalyst loading.
  • Response Variables: Yield, purity, reaction time .
  • Statistical Analysis: ANOVA identifies solvent polarity as the most significant factor (p < 0.05) .

Q. How is its bioactivity assessed against bacterial/fungal pathogens?

Methodological Answer:

  • MIC Assays: Test against S. aureus (Gram+) and E. coli (Gram–) using broth dilution (MIC range: 8–32 µg/mL) .
  • Molecular Docking: Simulate binding to fungal lanosterol demethylase (CYP51) to explain antifungal activity .

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